

2,3,4-Trimethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,3,4-Trimethoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a crucial intermediate and building block in a wide array of synthetic applications.^{[1][2]} Its unique substitution pattern, featuring three methoxy groups on the benzaldehyde core, imparts distinct reactivity and solubility characteristics, making it a valuable resource in the fields of medicinal chemistry, agrochemicals, and fine chemical synthesis.^[1] This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and data presented for practical use by professionals in chemical research and drug development.

Physicochemical Properties and Specifications

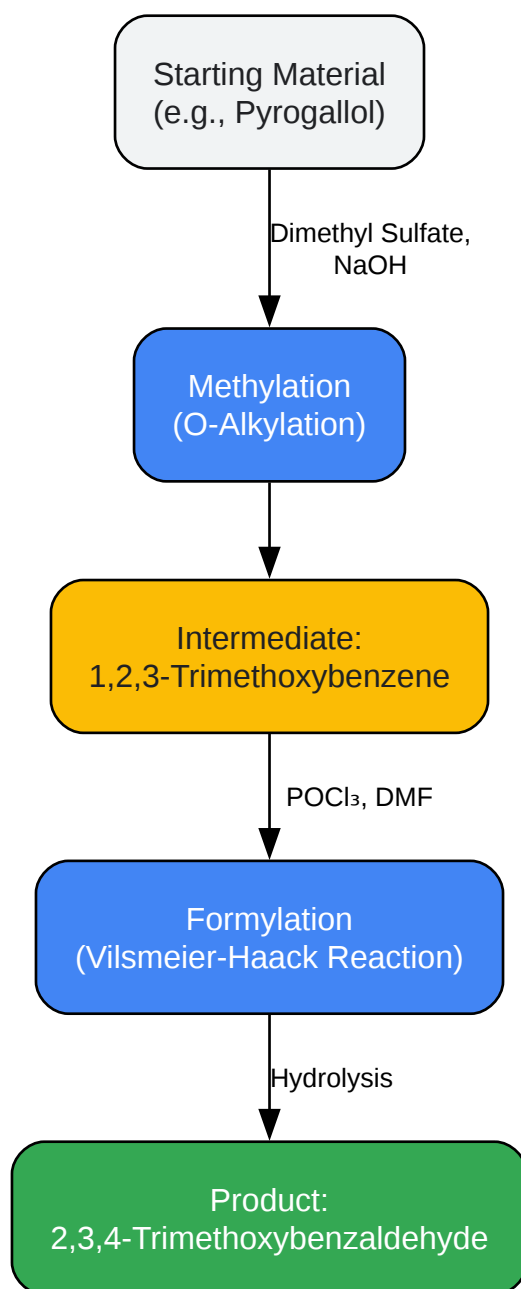
2,3,4-Trimethoxybenzaldehyde is a white to cream-colored crystalline powder at room temperature.^{[1][3][4]} The presence of the methoxy groups enhances its solubility in various organic solvents.^[1]

Property	Value	Reference
CAS Number	2103-57-3	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[1][3][4][5]
Molecular Weight	196.2 g/mol	[1][3][4]
Melting Point	36 - 43 °C	[1]
Appearance	White to creamish crystalline powder	[1]
Purity	≥ 99% (GC)	[1]

Synthesis of 2,3,4-Trimethoxybenzaldehyde

The preparation of **2,3,4-Trimethoxybenzaldehyde** can be achieved through several synthetic routes, often starting from readily available precursors like pyrogallol or gallic acid derivatives. A common and efficient method involves the formylation of 1,2,3-trimethoxybenzene using the Vilsmeier-Haack reaction.

Logical Workflow for Synthesis



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Caption: General synthesis workflow for **2,3,4-Trimethoxybenzaldehyde**.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of 1,2,3-trimethoxybenzene to yield **2,3,4-Trimethoxybenzaldehyde**.^{[3][6]}

Materials:

- 1,2,3-trimethoxybenzene
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Toluene
- 10% aqueous sodium hydroxide solution
- Saturated aqueous sodium chloride solution
- Hexane

Procedure:

- To a reaction vessel, add dimethylformamide (36.5 g).[6] Cool the vessel to 5 °C.
- Gradually add phosphorus oxychloride (69.1 g), ensuring the temperature does not exceed 20 °C.[6]
- Add 1,2,3-trimethoxybenzene (50.4 g) to the mixture.[6]
- Heat the reaction mixture to 80-85 °C and stir at this temperature for 8 hours.[6]
- After the reaction is complete, cool the mixture to 40-45 °C.
- Pour the reaction mixture into 500 mL of water with stirring, maintaining a temperature of 10-15 °C. The temperature will rise to 50-60 °C.
- Stir the mixture for 30 minutes and then extract with toluene (150 mL).[6]
- Wash the organic extract twice with 50 mL of 10% aqueous sodium hydroxide solution, followed by two washes with 50 mL of saturated aqueous sodium chloride solution.[6]
- Distill off the toluene under reduced pressure.
- Add 50 mL of hexane to the residue with stirring to induce crystallization.[6]

- Filter the resulting crystals, dry on the filter, to obtain **2,3,4-trimethoxybenzaldehyde**.

Parameter	Value	Reference
Starting Material	1,2,3-trimethoxybenzene	[3][6]
Key Reagents	POCl ₃ , DMF	[3][6]
Reaction Temperature	80-85 °C	[6]
Reaction Time	8 hours	[6]
Typical Yield	~75%	[6]
Purity	>99.5%	[6]

Applications in Organic Synthesis

2,3,4-Trimethoxybenzaldehyde is a versatile substrate for a variety of organic transformations, making it a valuable building block for more complex molecules, particularly in the pharmaceutical industry.[1][7]

Reaction Scheme: The Wittig Reaction

The aldehyde functional group of **2,3,4-trimethoxybenzaldehyde** readily undergoes the Wittig reaction to form substituted alkenes.[2][8] This reaction is fundamental for carbon-carbon bond formation.[8]



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Caption: General scheme of the Wittig reaction with **2,3,4-Trimethoxybenzaldehyde**.

Experimental Protocol: General Procedure for the Wittig Reaction

This protocol provides a general methodology for the olefination of **2,3,4-trimethoxybenzaldehyde**. [9]

Materials:

- A benzyltriphenylphosphonium salt (e.g., 3,5-dimethoxybenzyltriphenylphosphonium bromide)
- A strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil)
- **2,3,4-Trimethoxybenzaldehyde**
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Hexane

Procedure:

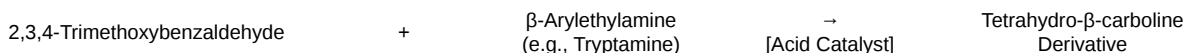
- Ylide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the phosphonium salt (1.1 equivalents) in anhydrous THF.[9]
- Allow the mixture to stir at room temperature for 1 hour. The formation of a colored solution indicates the generation of the ylide.[9]
- Wittig Reaction: Cool the ylide solution to 0 °C.
- Add a solution of **2,3,4-trimethoxybenzaldehyde** (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.[9]
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[9]
- Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]
- Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

Reaction Type	Key Reagents	Product Class	Typical Yields
Wittig Reaction	Phosphonium Ylide, Strong Base	Alkenes	Varies (often 60-90%)
Claisen-Schmidt Condensation	Substituted Acetophenone, Base (NaOH)	Chalcones	Varies

Reaction Scheme: The Pictet-Spengler Reaction

2,3,4-Trimethoxybenzaldehyde can be condensed with β -arylethylamines, such as tryptamine, in the Pictet-Spengler reaction to form tetrahydro- β -carbolines, a core structure in many alkaloids and bioactive molecules.[\[10\]](#)[\[11\]](#)



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Caption: General scheme of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

This protocol outlines a general method for the synthesis of tetrahydro- β -carbolines.[\[11\]](#)

Materials:

- A tryptamine derivative
- 2,3,4-Trimethoxybenzaldehyde**
- Solvent/Catalyst (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA) in Dichloromethane)

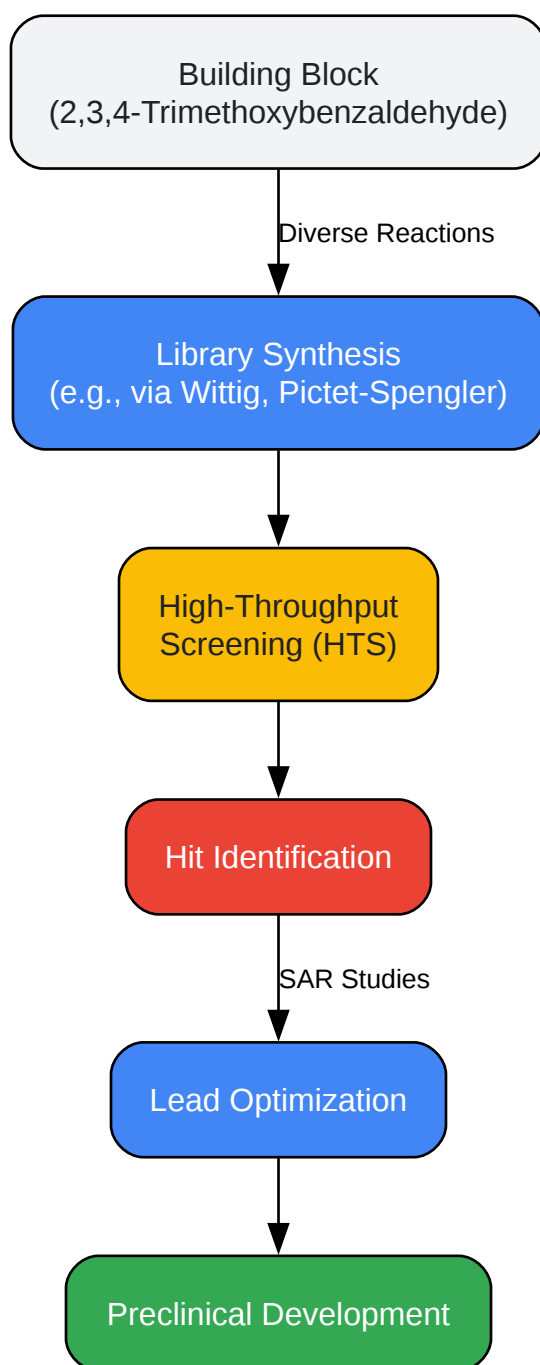
Procedure:

- Dissolve the tryptamine derivative (1.0 equivalent) and **2,3,4-trimethoxybenzaldehyde** (1.1 equivalents) in the chosen solvent (e.g., HFIP).[11]
- Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
- Upon completion, remove the solvent by distillation under reduced pressure.[11]
- The crude product can often be used directly for further transformations or purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

Building blocks like **2,3,4-trimethoxybenzaldehyde** are instrumental in the early stages of drug discovery, enabling the synthesis of diverse compound libraries for screening. It is a known intermediate in the synthesis of Trimetazidine, a drug used to treat angina pectoris.[3] Its derivatives are also investigated for other biological activities, including potential anti-Candida and anticancer properties.[12]

Workflow: Role in a Drug Development Pipeline



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Caption: The role of **2,3,4-trimethoxybenzaldehyde** in a typical drug discovery workflow.

In conclusion, **2,3,4-trimethoxybenzaldehyde**'s chemical versatility and accessibility make it an indispensable tool for synthetic chemists. Its utility in constructing complex molecular architectures ensures its continued importance in the development of new pharmaceuticals and other high-value chemical products.

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- To cite this document: BenchChem. [2,3,4-Trimethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7760830#2-3-4-trimethoxybenzaldehyde-as-a-building-block-in-organic-synthesis]

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